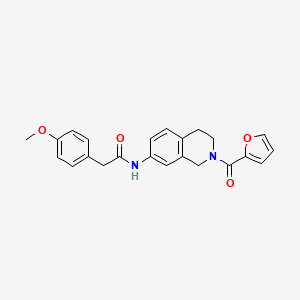

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide

Description

N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a tetrahydroisoquinoline-derived acetamide featuring a furan-2-carbonyl moiety at position 2 and a 4-methoxyphenyl acetamide group. Tetrahydroisoquinolines are privileged scaffolds in medicinal chemistry due to their structural rigidity, which enhances receptor binding selectivity. The 4-methoxyphenyl group is a common pharmacophore in bioactive molecules, often contributing to improved pharmacokinetic properties such as metabolic stability and solubility.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O4/c1-28-20-8-4-16(5-9-20)13-22(26)24-19-7-6-17-10-11-25(15-18(17)14-19)23(27)21-3-2-12-29-21/h2-9,12,14H,10-11,13,15H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEQLECSDIBGGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula:

with a molecular weight of approximately 432.49 g/mol. The structure includes a furan-2-carbonyl group linked to a tetrahydroisoquinoline moiety and an acetamide functional group. These characteristics are pivotal in determining its biological interactions.

Biological Activity

Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The following table summarizes key biological activities associated with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Furosemide | Sulfonamide group; diuretic | Antihypertensive |

| Sulfanilamide | Simple sulfonamide structure | Antibacterial |

| Isoquinoline derivatives | Similar isoquinoline framework | Antitumor activity |

| Tetrahydronaphthalene derivatives | Hydrocarbon backbone | Potentially bioactive |

The unique combination of furan and isoquinoline structures along with an acetamide group in this compound suggests novel interactions and biological activities not observed in simpler analogs.

Antitumor Activity

Recent studies have explored the antitumor potential of compounds structurally related to this compound. For instance, certain tetrahydroisoquinoline derivatives have shown promising results against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Anti-inflammatory Properties

Compounds featuring furan and isoquinoline structures have been reported to exhibit anti-inflammatory effects. This activity is attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .

Neuroprotective Effects

Some studies suggest that similar compounds may possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role .

Case Studies

- Isoquinoline Derivatives : A study demonstrated that isoquinoline derivatives exhibited selective cytotoxicity against human tumor cells, indicating the potential for developing targeted cancer therapies .

- Furan-based Compounds : Research on furan derivatives has shown their effectiveness in reducing inflammation in animal models, suggesting their utility in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Tetrahydroisoquinoline Core : Starting from readily available precursors through cyclization reactions.

- Introduction of the Furan Carbonyl Group : Achieved via specific acylation techniques.

- Acetamide Formation : Final step involves the introduction of the methoxyphenyl acetamide group through coupling reactions.

These synthetic routes highlight the versatility in creating complex organic molecules with tailored biological activities.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a furan ring, a tetrahydroisoquinoline moiety, and an acetamide group. The synthesis typically involves several steps:

- Formation of Furan-2-carbonyl Intermediate : This is synthesized from furan-2-carboxylic acid using thionyl chloride.

- Coupling with Tetrahydroisoquinoline : The furan-2-carbonyl chloride reacts with 1,2,3,4-tetrahydroisoquinoline in the presence of a base like triethylamine.

- Introduction of Acetamide Group : The final step involves the reaction with an appropriate acetamide derivative to yield the target compound.

Chemistry

In organic synthesis, N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide serves as a versatile building block for creating more complex molecules. Its unique structure allows for various functional group transformations, making it valuable in developing new synthetic methodologies.

Biology

The compound exhibits potential applications in enzyme inhibition and receptor binding studies due to its structural similarity to biologically active molecules. It can be utilized as a probe in biochemical assays to investigate the activity of specific enzymes or receptors.

Medicine

In medicinal chemistry, this compound may act as a lead compound for developing new therapeutic agents. Its structural features suggest potential activity against various biological targets involved in disease pathways. Studies have indicated that it may possess anti-inflammatory and analgesic properties.

Industry

In the chemical industry, this compound can be utilized as an intermediate in synthesizing pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable component in industrial synthetic processes.

Case Study 1: Enzyme Inhibition

Research has demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies showed that it effectively inhibited cyclooxygenase (COX) enzymes responsible for inflammation.

Case Study 2: Anticancer Activity

Preliminary studies indicated that this compound exhibits cytotoxic effects on cancer cell lines through apoptosis induction.

Comparison with Similar Compounds

Structural Analogues in the Tetrahydroisoquinoline Family

The compound’s closest structural analogs are tetrahydroisoquinoline derivatives with variations at positions 6 and 7 (Table 1). For example:

- Compound 10d (): Features a propan-2-yloxy group at position 6. Its m/z value (489) and yield (98%) suggest favorable synthetic accessibility.

- Compound 21 (): Contains a benzyloxy group at position 7 and a methoxy group at position 6. Its higher yield (78%) compared to compound 20 (24%) highlights the impact of substituent bulk on reaction efficiency.

- Compound 25g (): Includes a cyclopropylmethyl(methyl)amino group at position 6, demonstrating how nitrogen-containing substituents can modulate receptor selectivity.

Key Structural Insights :

- Position 2: The furan-2-carbonyl group in the main compound may confer distinct electronic and steric properties compared to acetyl or trifluoroacetyl groups (e.g., ).

- Position 7 : Substituents here (e.g., alkoxy, benzyloxy) significantly influence solubility and membrane permeability. The main compound’s lack of a bulky group at this position might favor blood-brain barrier penetration for neurological targets .

Acetamide Substituent Variations

The 4-methoxyphenyl acetamide group is shared with benzothiazole-based compounds (), such as N-(6-chlorobenzothiazole-2-yl)-2-(4-methoxyphenyl)acetamide. While the tetrahydroisoquinoline core offers conformational restraint, benzothiazole derivatives are more planar, which may alter binding modes in enzyme-active sites. For example, benzothiazole acetamides in are patented for unspecified bioactivities, suggesting divergent therapeutic applications compared to tetrahydroisoquinoline analogs .

Pharmacological Activity Comparisons

- Anti-Cancer Activity: Phenoxy acetamides in (e.g., compounds 38–40) showed IC50 values <10 µM against multiple cancer cell lines (HCT-1, MCF-7).

- Receptor Selectivity : Compounds in and target orexin or other CNS receptors. The main compound’s furan substituent could mimic the steric effects of piperidinyl or pyridinyl groups in , which are critical for orexin receptor antagonism .

Q & A

Q. What synthetic strategies are recommended for the preparation of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(4-methoxyphenyl)acetamide?

- Methodological Answer : The synthesis involves multi-step reactions, including:

- Step 1 : Coupling of the tetrahydroisoquinoline core with furan-2-carbonyl chloride under anhydrous conditions (e.g., DCM, triethylamine as base) .

- Step 2 : Introduction of the 4-methoxyphenylacetamide moiety via amidation, using EDCI/HOBt or DCC as coupling agents .

- Optimization : Reaction yields (typically 50-80%) can be improved by controlling temperature (0–25°C) and using HPLC for purity assessment (>95%) .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., furan carbonyl at δ ~7.8 ppm, methoxy group at δ ~3.8 ppm) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) for purity assessment .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (e.g., [M+H]⁺ expected at m/z 433.16) .

Advanced Research Questions

Q. How does the furan-2-carbonyl group influence reactivity compared to thiophene analogs?

- Methodological Answer :

- Electronic Effects : Furan’s oxygen atom increases electron density at the carbonyl, enhancing nucleophilic acyl substitution compared to thiophene’s sulfur (less electronegative) .

- Stability : Furan derivatives may exhibit lower thermal stability than thiophene analogs, requiring inert atmospheres (N₂/Ar) during synthesis .

- Validation : Comparative kinetic studies (e.g., monitoring reaction rates via TLC/HPLC) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., target selectivity vs. off-target effects)?

- Methodological Answer :

- Target Profiling : Use radioligand binding assays (e.g., for serotonin/dopamine receptors) to quantify affinity (IC₅₀ values) .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict interactions with orexin-1 or neurokinin receptors, accounting for steric clashes from the methoxyphenyl group .

- Metabolite Screening : LC-MS/MS to identify active metabolites that may contribute to off-target effects .

Q. How can enantiomeric purity be achieved and validated for chiral intermediates?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases .

- Asymmetric Synthesis : Employ Evans oxazolidinone auxiliaries or organocatalysts (e.g., L-proline) during tetrahydroisoquinoline formation .

- Circular Dichroism (CD) : Confirm absolute configuration via CD spectra compared to known standards .

Methodological Challenges and Solutions

Q. What are the limitations of current synthetic routes, and how can they be addressed?

- Methodological Answer :

- Challenge : Low yields (<40%) in amidation steps due to steric hindrance from the methoxyphenyl group.

- Solution : Microwave-assisted synthesis (100°C, 30 min) or use of bulky bases (e.g., DIPEA) to improve coupling efficiency .

- Validation : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .

Q. How can computational tools predict pharmacokinetic properties (e.g., logP, BBB permeability)?

- Methodological Answer :

- Software : SwissADME or Schrödinger’s QikProp to estimate logP (~3.5) and blood-brain barrier penetration (predicted CNS activity: ±2) .

- Validation : Compare in silico results with experimental data (e.g., parallel artificial membrane permeability assay/PAMPA) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported IC₅₀ values across studies?

- Methodological Answer :

- Standardize Assays : Use identical cell lines (e.g., HEK293 overexpressing target receptors) and buffer conditions (pH 7.4, 37°C) .

- Control for Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to pooled data from independent studies .

Key Research Gaps and Future Directions

- Structural-Activity Relationships (SAR) : Systematic substitution of the furan ring (e.g., methyl/fluoro derivatives) to optimize potency .

- In Vivo Toxicology : Acute toxicity studies in rodent models (LD₅₀ determination) .

- Scale-Up Challenges : Continuous-flow reactors to enhance reproducibility in multi-gram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.